Cyclohexanemethylamine Hydroiodide

Description

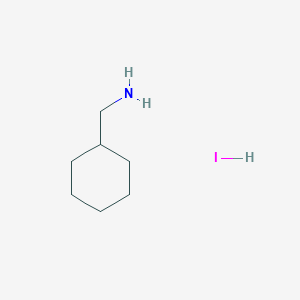

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexylmethanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.HI/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVRFFCPALTVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2153504-15-3 | |

| Record name | Cyclohexanemethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Cyclohexanemethylamine Hydroiodide

Acid-Base Equilibria and Protonation Dynamics

The acid-base properties of cyclohexanemethylamine (B146465) hydroiodide are fundamentally defined by the equilibrium between the cyclohexanemethylammonium cation and its conjugate base, cyclohexanemethylamine. In solution, the following equilibrium is established:

C₆H₁₁CH₂NH₃⁺ + H₂O ⇌ C₆H₁₁CH₂NH₂ + H₃O⁺

The position of this equilibrium is dictated by the acid dissociation constant (Kₐ) of the cyclohexanemethylammonium ion. While the precise pKₐ value for this specific cation is not readily found in dedicated studies, it can be estimated to be around 10.6, similar to other primary alkylammonium ions. This indicates that cyclohexanemethylamine is a relatively strong base, and its conjugate acid, the cyclohexanemethylammonium ion, is a weak acid.

The protonation dynamics are rapid, involving the transfer of a proton to or from the nitrogen atom. The bulky cyclohexyl group can sterically hinder the approach of a proton or a base to some extent, but this effect is generally minor for the terminal aminomethyl group. The iodide anion is the conjugate base of a strong acid (hydroiodic acid, HI), making it a very weak base and essentially a spectator ion in most acid-base reactions. libretexts.orgbu.edu

| Compound | Structure | Conjugate Acid/Base | Approximate pKₐ of Conjugate Acid |

| Cyclohexanemethylamine | C₆H₁₁CH₂NH₂ | C₆H₁₁CH₂NH₃⁺ | ~10.6 |

| Cyclohexanemethylammonium ion | C₆H₁₁CH₂NH₃⁺ | C₆H₁₁CH₂NH₂ | ~10.6 |

| Hydroiodic Acid | HI | I⁻ | ~-9.3 |

| Iodide Ion | I⁻ | HI | ~-9.3 |

Table 1: Acid-Base Properties of Cyclohexanemethylamine and Related Species

Role as a Reagent in Organic Transformations

In condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, cyclohexanemethylamine hydroiodide is not typically a primary reagent. However, its parent amine, cyclohexanemethylamine, can participate in such reactions. For instance, it can react with ketones or aldehydes to form imines (Schiff bases), a classic example of a condensation reaction. The hydroiodide salt itself would not be used directly, as the amine needs to be in its free base form to act as a nucleophile. If the hydroiodide salt were used, a base would need to be added to neutralize the ammonium (B1175870) salt and liberate the free amine.

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. mt.com The nitrogen atom of cyclohexanemethylamine is nucleophilic and can be readily alkylated by alkyl halides. The hydroiodide salt, however, has its nitrogen atom protonated, rendering it non-nucleophilic. Therefore, direct alkylation of this compound is not feasible. The free base form, cyclohexanemethylamine, must be used. The reaction proceeds via an Sₙ2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide. Over-alkylation to form secondary, tertiary, and even quaternary ammonium salts can occur. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| Cyclohexanemethylamine | Aldehyde/Ketone | Imine | Typically requires removal of water |

| Cyclohexanemethylamine | Alkyl Halide | Alkylated Amine | Requires free base form of the amine |

Table 2: Potential Reactions Involving the Cyclohexanemethylamine Moiety

Catalytic Properties and Mechanisms

The combination of an ammonium salt and an iodide ion, as found in this compound, has been shown to be effective in the bifunctional catalysis of the reaction between carbon dioxide (CO₂) and epoxides to form cyclic carbonates. rsc.org In this catalytic cycle, the ammonium cation and the iodide anion work in concert. The ammonium group can act as a hydrogen bond donor, activating the epoxide by coordinating to its oxygen atom and making it more susceptible to nucleophilic attack. Simultaneously, the iodide anion serves as a nucleophile, attacking one of the epoxide's carbon atoms to open the ring. This intermediate then reacts with CO₂, and subsequent ring-closure yields the cyclic carbonate and regenerates the catalyst.

The iodide ion from this compound can also catalyze the ring-opening of epoxides by other nucleophiles. libretexts.orglibretexts.org The mechanism is similar to its role in CO₂ fixation. The ammonium cation can activate the epoxide, while the iodide ion acts as a nucleophilic catalyst. It attacks the epoxide to form an iodohydrin intermediate, which is then attacked by another nucleophile present in the reaction mixture. This regenerates the iodide ion, allowing it to participate in further catalytic cycles. The regioselectivity of the ring-opening (i.e., which carbon of an unsymmetrical epoxide is attacked) can be influenced by steric and electronic factors, as well as the reaction conditions. youtube.comyoutube.com

| Catalyst Component | Role in Catalysis | Mechanism |

| Cyclohexanemethylammonium Cation | Lewis Acid / Hydrogen Bond Donor | Activates the epoxide by coordinating to the oxygen atom. |

| Iodide Anion | Nucleophile / Nucleophilic Catalyst | Attacks the epoxide to initiate ring-opening. |

Table 3: Bifunctional Catalytic Roles in Epoxide Reactions

Interactions with Halogens and Oxidation Pathways

The reactivity of this compound is influenced by its two primary components: the amine functional group and the iodide counter-ion. The iodide ion (I⁻) is a relatively strong reducing agent and can readily participate in redox reactions with more electronegative halogens. The general reactivity series for halogens dictates that a more reactive halogen will displace a less reactive halide ion from its salt. youtube.com

The order of reactivity for relevant halogens is: Chlorine (Cl₂) > Bromine (Br₂) > Iodine (I₂)

Consequently, when this compound is exposed to chlorine or bromine, the iodide ion is oxidized to elemental iodine (I₂), while the more reactive halogen is reduced to its corresponding halide ion. These interactions are summarized in the following reactions:

2 C₆H₁₁CH₂NH₃⁺I⁻ + Cl₂ → 2 C₆H₁₁CH₂NH₃⁺Cl⁻ + I₂

2 C₆H₁₁CH₂NH₃⁺I⁻ + Br₂ → 2 C₆H₁₁CH₂NH₃⁺Br⁻ + I₂

Conversely, elemental iodine is not capable of displacing chloride or bromide ions from their salts. youtube.com

| Reactant 1 | Reactant 2 | Result | Reference |

|---|---|---|---|

| This compound (I⁻) | Chlorine (Cl₂) | Forms Iodine (I₂) | youtube.com |

| This compound (I⁻) | Bromine (Br₂) | Forms Iodine (I₂) | youtube.com |

| Iodine (I₂) | Cyclohexanemethylamine Hydrochloride (Cl⁻) | No Reaction | youtube.com |

The oxidation pathways for the cyclohexanemethylamine moiety itself are analogous to those of other simple amines. The oxidation of methylamine (B109427), for instance, involves hydrogen abstraction by molecular oxygen (O₂) from the amine, which can lead to the formation of peroxide radicals. dtu.dk For cyclohexanemethylamine, oxidation can be initiated at the C-H bonds of the cyclohexane (B81311) ring or the methylene (B1212753) bridge, or at the N-H bonds of the amine. High-temperature oxidation processes, similar to those studied for other amines, can proceed through a complex network of radical reactions. dtu.dk

C-H Functionalization Strategies with Saturated Amines

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an efficient way to construct complex molecules by converting ubiquitous C-H bonds into valuable C-N or C-C bonds. acs.org Saturated amines like cyclohexanemethylamine are important substrates in this field, as functionalization of the C-H bonds on the cyclohexane ring can lead to a diverse array of substituted nitrogenous compounds. nih.gov

A classic method for intramolecular C-H functionalization is the Hofmann-Löffler-Freytag (HLF) reaction . wikipedia.orgnumberanalytics.com This reaction involves the cyclization of an N-haloamine under acidic conditions, initiated either thermally or photochemically. wikipedia.orgnumberanalytics.com The process begins with the homolytic cleavage of the N-halogen bond, generating a nitrogen-centered radical. This radical then abstracts a hydrogen atom from a specific carbon (typically at the δ-position) within the same molecule, creating a carbon-centered radical that subsequently forms a new C-N bond to yield a cyclic amine, such as a pyrrolidine (B122466). numberanalytics.comnumberanalytics.com Cyclohexanemethylamine can serve as a precursor to the required N-haloamine starting material for an HLF-type reaction.

The general mechanism involves several key steps: wikipedia.orgyoutube.com

N-Halogenation : The starting amine is converted to an N-chloroamine or N-bromoamine.

Initiation : Homolytic cleavage of the N-X bond generates a nitrogen-centered radical cation.

Hydrogen Atom Transfer (HAT) : The nitrogen radical undergoes an intramolecular 1,5-hydrogen atom transfer, creating a carbon radical at the δ-position.

Propagation : The carbon radical abstracts a halogen atom from another N-haloamine molecule.

Cyclization : Under basic conditions, the resulting δ-haloamine undergoes intramolecular nucleophilic substitution to form the final pyrrolidine ring.

More recent advancements have focused on developing catalytic C-H amination reactions, which offer milder conditions and broader applicability. rsc.orgnih.gov These methods often employ transition metal catalysts (based on rhodium, copper, palladium, etc.) or iodine-based catalysts to facilitate either intra- or intermolecular C-H amination. acs.orgnih.gov

Iodine-catalyzed systems are particularly relevant to this compound. For example, strategies have been developed that use catalytic amounts of molecular iodine for the direct amination of aliphatic C-H bonds. researchgate.netspringernature.com A triiodide (I₃⁻)-mediated strategy has been shown to enable the δ C-H amination of unactivated secondary C-H bonds to form functionalized pyrrolidines. nih.gov This approach works by generating iodine (I₂) in situ from an iodide salt, which is then sequestered as the less reactive triiodide ion, preventing unwanted side reactions and allowing for the selective amination of even unactivated C-H bonds. nih.gov Such a method could theoretically be applied to a suitably protected derivative of cyclohexanemethylamine to achieve functionalization of the cyclohexane ring.

| Strategy | Reaction Type | Key Features | Potential Application to Cyclohexanemethylamine | Reference |

|---|---|---|---|---|

| Hofmann-Löffler-Freytag | Intramolecular | Radical-mediated; requires N-haloamine precursor and acidic conditions. | Cyclization to form a fused bicyclic amine system. | wikipedia.orgnumberanalytics.com |

| Transition Metal Catalysis | Inter- or Intramolecular | Uses catalysts like Rh, Cu, Pd; often milder conditions. | Direct amination of the cyclohexane C-H bonds. | acs.orgnih.gov |

| Iodine-Mediated Amination | Intramolecular | Uses I⁻/I₂/I₃⁻ systems; avoids harsh conditions and toxic metals. | Functionalization of the cyclohexane ring via radical cyclization. | nih.gov |

Structural Elucidation and Crystallographic Characterization of Cyclohexanemethylamine Hydroiodide

Single-Crystal X-ray Diffraction Studies: An Uncharted Territory

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. However, no published studies containing these data for cyclohexanemethylamine (B146465) hydroiodide could be located. Consequently, the following subsections, which are predicated on the availability of single-crystal X-ray diffraction data, remain speculative.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Without experimental diffraction data, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group for cyclohexanemethylamine hydroiodide are unknown.

Analysis of Unit Cell Parameters and Molecular Geometry

The unit cell is the basic repeating unit of a crystal lattice, defined by its axial lengths (a, b, c) and inter-axial angles (α, β, γ). Single-crystal X-ray diffraction analysis would provide these parameters, as well as the precise bond lengths, bond angles, and torsion angles of the cyclohexanemethylammonium cation and the arrangement of the iodide anion. This information is crucial for understanding the conformation of the cyclohexyl ring and the geometry of the aminium group.

Examination of Halogen Bonding Interactions

In addition to hydrogen bonding, the iodide anion could potentially participate in halogen bonding interactions, where the iodine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site. The presence and nature of such interactions can influence the crystal architecture.

Analysis of Polymorphism and Phase Transitions under Varied Thermodynamical Conditions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. Studies on related amine hydrohalides have shown the existence of polymorphism and phase transitions under varying temperature and pressure. researchgate.netrsc.org However, without experimental data for this compound, it is not possible to determine if it exhibits polymorphism.

Powder X-ray Diffraction Analysis: A Missing Fingerprint

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be used for quantitative analysis and to assess sample purity. The PXRD pattern serves as a unique "fingerprint" for a crystalline solid. As no experimental powder diffraction data for this compound is available in the public domain, a detailed analysis of its powder pattern cannot be conducted. researchgate.netgovinfo.govgovinfo.govnist.govnist.gov

Spectroscopic Characterization for Structural Confirmation

The structural integrity and purity of synthesized this compound are rigorously assessed through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and electronic environment of the compound, thereby confirming its identity.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, these methods are used to confirm the presence of the cyclohexyl ring, the methylene (B1212753) bridge, and, most importantly, the formation of the aminium salt.

Upon protonation of the primary amine by hydroiodic acid, the -NH₂ group is converted to an aminium group (-NH₃⁺). This transformation results in significant and characteristic changes in the vibrational spectra.

FT-IR Spectroscopy: The FT-IR spectrum of a primary amine salt is distinct from its free base form. spectroscopyonline.com The key diagnostic feature is the appearance of a broad, strong absorption band in the region of 3200-2800 cm⁻¹, which is attributed to the N-H stretching vibrations of the -NH₃⁺ group. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding in the solid state. This band often overlaps with the C-H stretching vibrations of the cyclohexyl and methylene groups, which typically appear between 3000 and 2850 cm⁻¹. rockymountainlabs.com

Another important set of absorptions for primary amine salts are the ammonium (B1175870) bending vibrations. spectroscopyonline.com An asymmetrical bending vibration is typically observed around 1620-1560 cm⁻¹, while a symmetrical bending mode appears near 1500 cm⁻¹. spectroscopyonline.comorgchemboulder.com The C-N stretching vibration in aliphatic amines is found in the 1250–1020 cm⁻¹ range. orgchemboulder.com Additionally, out-of-plane N-H wagging bands can be observed in the 910-665 cm⁻¹ region. orgchemboulder.com For hydrochloride salts, vibrations involving the chloride ion are expected below 400 cm⁻¹, which is the cutoff for most standard FT-IR spectrometers. spectroscopyonline.com A similar principle applies to the iodide ion in this compound.

Interactive Table: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| ~3200-2800 | N-H Stretch | -NH₃⁺ | Strong, Broad | Overlaps with C-H stretches; indicative of salt formation. |

| ~2930, ~2850 | C-H Stretch | Cyclohexyl, -CH₂- | Strong | Asymmetric and symmetric stretches. |

| ~1620-1560 | N-H Bend | -NH₃⁺ | Medium | Asymmetric bending. |

| ~1550-1500 | N-H Bend | -NH₃⁺ | Medium | Symmetric bending. |

| ~1450 | C-H Bend | Cyclohexyl, -CH₂- | Medium | Scissoring and bending. |

| ~1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak | |

| ~910-665 | N-H Wag | -NH₃⁺ | Broad, Medium | Out-of-plane bending. |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While N-H stretching vibrations are also active in Raman spectra, they are often less intense than in IR. Conversely, the symmetric vibrations of the non-polar C-C bonds within the cyclohexane (B81311) ring are expected to produce strong Raman signals. The study of ammonium halides has shown that low-frequency Raman spectra can provide insights into lattice vibrations and disorder within the crystal structure. aip.orgnih.gov In the context of two-dimensional hybrid perovskites containing aminium cations, Raman-active modes in the 1400–1600 cm⁻¹ range have been assigned to ammonium bending vibrations. acs.org This suggests that similar modes would be observable for this compound, confirming the presence of the -NH₃⁺ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton NMR)

Proton (¹H) NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR confirms the structure by showing the characteristic signals for the protons on the cyclohexane ring and the methylene group, and their chemical environments are influenced by the adjacent positively charged aminium group.

The protonation of the amine group to form the aminium salt causes a significant downfield shift (to a higher ppm value) for the adjacent protons due to the electron-withdrawing inductive effect of the -NH₃⁺ group. libretexts.org The protons on the carbons directly bonded to the nitrogen (the -CH₂-NH₃⁺ group) are expected to be the most deshielded.

Based on data from the analogous compound cyclohexylamine (B46788) hydrochloride, the proton on the carbon bearing the amine group (C1) is observed around 3.16 ppm. chemicalbook.com The protons on the adjacent methylene group in this compound (-CH₂-NH₃⁺) would likely appear in a similar or slightly more downfield region, typically estimated to be between 2.3 and 3.0 ppm. libretexts.org The protons of the -NH₃⁺ group itself are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. They may also exchange with deuterated solvents like D₂O, causing their signal to disappear, which can be a useful diagnostic tool. libretexts.org

The remaining protons on the cyclohexane ring will appear as a complex set of overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm. docbrown.infolibretexts.org The complexity arises from the conformational rigidity of the cyclohexane chair form, which leads to distinct chemical environments for the axial and equatorial protons, and complex spin-spin coupling between them.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Comments |

| -NH₃⁺ | Variable (e.g., 7.0-8.0) | Broad Singlet | Position is solvent and concentration dependent; exchanges with D₂O. |

| -CH₂-NH₃⁺ | ~2.5-3.0 | Doublet | Coupled to the methine proton on the cyclohexane ring. |

| Cyclohexyl -CH- | ~1.8-2.2 | Multiplet | The methine proton at the point of substitution. |

| Cyclohexyl -CH₂- (axial & equatorial) | ~1.0-1.9 | Multiplets | Complex, overlapping signals for the remaining 10 protons on the ring. |

Thermal Analysis Techniques for Structural Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability of this compound. These methods provide information on melting points, decomposition temperatures, and the nature of thermal events, which are critical for understanding the compound's stability under thermal stress.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For an aminium salt like this compound, TGA can reveal the onset temperature of decomposition and the number of decomposition steps. The thermal stability of ionic liquids and aminium salts is highly dependent on the nature of both the cation and the anion. acs.org The decomposition of aminium halides can proceed through various mechanisms, including dehydrohalogenation. For this compound, a likely initial decomposition step would be the loss of hydrogen iodide (HI) to yield the parent amine, cyclohexanemethylamine. Subsequent heating would lead to the volatilization or decomposition of the amine itself. A TGA thermogram would be expected to show a significant mass loss corresponding to these events. Studies on anilinium iodide salts have utilized TGA to assess their thermal degradation, indicating the utility of this technique for aminium halides. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting points, and to characterize exothermic or endothermic processes. mtoz-biolabs.com For this compound, a sharp endothermic peak on the DSC curve would indicate its melting point. At higher temperatures, exothermic peaks would likely be observed, corresponding to the decomposition processes identified by TGA. nih.gov The combination of a melting endotherm followed by a decomposition exotherm is typical for many crystalline organic salts. icheme.org The data from DSC provides a comprehensive profile of the thermal behavior and stability limits of the compound.

Computational Chemistry Investigations of Cyclohexanemethylamine Hydroiodide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. acs.orgscispace.com It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. nih.govnumberanalytics.com For cyclohexanemethylamine (B146465) hydroiodide, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. scispace.comnih.gov

A primary step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms in the cyclohexanemethylammonium cation and its interaction with the iodide anion. This process identifies the most stable three-dimensional structure by minimizing the forces on each atom. The result is a set of equilibrium bond lengths, bond angles, and dihedral angles.

Energetic analysis provides the total electronic energy of the optimized structure. By calculating the energies of reactants and products, one could determine the thermodynamics of reactions involving cyclohexanemethylamine hydroiodide. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated at different temperatures using the vibrational frequencies obtained from the optimized geometry. mdpi.com

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of Cyclohexanemethylammonium Cation (Note: This table is illustrative and does not represent actual calculated data for the compound.)

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (ring) | The distance between adjacent carbon atoms in the cyclohexane (B81311) ring. | Values typical for sp³-sp³ carbon bonds. |

| C-H | The distance between carbon and hydrogen atoms. | Standard C-H bond lengths. |

| C-N | The distance between the methyl carbon and the nitrogen atom. | A value characteristic of a C-N single bond. |

| N-H | The distance between the nitrogen and hydrogen atoms of the ammonium (B1175870) group. | Typical N-H bond lengths in an alkylammonium cation. |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | The angle formed by three consecutive carbon atoms in the ring. | Angles close to the tetrahedral angle (109.5°), with some deviation due to ring strain. |

| H-N-H | The angle between hydrogen atoms attached to the nitrogen. | Angles close to the tetrahedral angle for an sp³ hybridized nitrogen. |

| Dihedral Angles (°) |

DFT is instrumental in visualizing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. In the case of this compound, the HOMO would likely be localized on the iodide anion, which is electron-rich, while the LUMO would be associated with the cyclohexanemethylammonium cation, particularly around the electron-deficient ammonium group.

Analysis of the electron density distribution reveals how charge is spread across the molecule. This is often quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. For this ionic compound, a significant negative charge would be concentrated on the iodide ion, and a corresponding positive charge would be distributed over the cyclohexanemethylammonium cation, primarily on the -NH3+ group.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net This technique allows for the study of complex systems, such as an ionic compound in solution, by solving Newton's equations of motion for a collection of interacting atoms. aip.org For this compound, MD simulations would be crucial for understanding how the ions interact with each other and with solvent molecules.

Simulations would typically involve placing the ions in a simulation box filled with a solvent (like water) and observing their behavior over nanoseconds. Key insights would include the formation and stability of hydration shells around the cyclohexanemethylammonium cation and the iodide anion. mdpi.com The simulations would also reveal details about hydrogen bonding between the ammonium group and solvent molecules, and between solvent molecules themselves. Such simulations rely on accurate force fields, which are sets of parameters that define the potential energy of the system. For ionic systems, especially those with polarizable anions like iodide, polarizable force fields are often necessary to accurately capture the physics of the interactions. nih.govacs.org

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netdtic.mil Each frequency corresponds to a specific vibrational mode (e.g., C-H stretching, N-H bending). The calculated IR spectrum for this compound would show characteristic peaks for the alkyl C-H bonds, the C-N bond, and the N-H bonds of the ammonium group. Comparing the predicted spectrum with an experimental one helps confirm the molecule's structure and functional groups. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to calculate NMR chemical shifts. nih.govnih.gov For this compound, one could predict the ¹H and ¹³C NMR spectra. The calculations would provide chemical shift values for each unique hydrogen and carbon atom in the cyclohexanemethylammonium cation, aiding in the assignment of peaks in an experimental spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies for Cyclohexanemethylammonium Cation (Note: This table is illustrative, showing the types of vibrational modes that would be calculated. Actual frequencies would be obtained from a DFT calculation.)

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3300 | N-H Stretch | Stretching of the N-H bonds in the ammonium group. |

| 2850-3000 | C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the cyclohexane ring and methylene (B1212753) group. |

| 1500-1600 | N-H Bend | Bending (scissoring) motion of the H-N-H angle. |

| 1440-1480 | CH₂ Bend | Bending motion of the methylene groups in the cyclohexane ring. |

Energy Frameworks and Hirshfeld Surface Analysis in Crystal Structures

Should a single crystal of this compound be grown and its structure determined by X-ray diffraction, further computational analysis could be performed to understand its crystal packing.

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the rest of the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts, such as hydrogen bonds and other weaker interactions. nih.govresearchgate.net For this compound, the analysis would highlight the strong N-H···I hydrogen bonds between the cation and anion as dominant interactions. It would also show weaker C-H···I and H···H contacts. acs.org

Supramolecular Assemblies and Intermolecular Interactions of Cyclohexanemethylamine Hydroiodide

Hydrogen Bonding Networks and Architectures

Hydrogen bonding is a predominant force in the crystal lattice of cyclohexanemethylamine (B146465) hydroiodide, orchestrating the arrangement of the cyclohexanemethylammonium cations and iodide anions into specific, repeating patterns. The primary amine of the cation serves as a hydrogen bond donor, while the iodide anion is the acceptor. libretexts.orgcam.ac.uk These interactions are fundamental to the stability and structure of the resulting solid-state assembly. escholarship.org

N-H···I Hydrogen Bonds

The key interaction in the supramolecular structure is the hydrogen bond between the ammonium (B1175870) proton and the iodide anion (N-H···I). The cyclohexanemethylammonium ion, being a primary amine, has three protons capable of acting as hydrogen bond donors. libretexts.orgunacademy.com The iodide anion is a soft, polarizable, and effective hydrogen bond acceptor. cam.ac.uk

Table 1: Typical Parameters for N-H···X Hydrogen Bonds This table presents typical ranges for bond lengths and energies for hydrogen bonds involving ammonium donors and various acceptors, illustrating the context for N-H···I interactions.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) | Classification |

| N-H···O | 2.8 - 3.2 | 4 - 15 | Moderate |

| N-H···N | 2.9 - 3.3 | 3 - 9 | Moderate |

| N-H···I | 3.4 - 3.8 | < 4 | Weak/Moderate |

Data compiled from generalized findings in crystallographic studies. proteopedia.org

Cooperative Effects in Supramolecular Assembly

Supramolecular assembly is often characterized by cooperativity, where the formation of one non-covalent bond influences the strength and likelihood of forming subsequent bonds. rsc.org In the context of cyclohexanemethylamine hydroiodide, the hydrogen-bonding network exhibits such effects. The formation of an N-H···I hydrogen bond can polarize the involved ammonium cation, which can, in turn, increase the acidity of its remaining N-H protons. rsc.org

This polarization enhances the strength of subsequent hydrogen bonds formed by the same cation, leading to a network of interconnected and mutually reinforcing interactions. rsc.org This cooperativity is not limited to interactions of the same type. The interplay between strong hydrogen bonds and weaker van der Waals forces involving the cyclohexyl groups also contributes to the thermodynamic stability of the final supramolecular architecture. The system self-assembles to maximize all favorable interactions simultaneously.

Halogen Bonding in Supramolecular Chemistry

Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential (a σ-hole) on a covalently bonded halogen atom is attracted to a nucleophilic region on an adjacent molecule. acs.org In this compound, the iodine exists as an iodide anion (I⁻), not as a covalently bonded halogen atom. Therefore, it cannot function as a halogen bond donor in the conventional sense.

However, the iodide anion is an excellent nucleophile and can act as a halogen bond acceptor. wiley-vch.de If a suitable halogen bond donor molecule (e.g., a perfluorinated iodocarbon) were co-crystallized with this compound, it would be possible to form C-I···I⁻ halogen bonds. In the pure compound, this interaction is not present. It is crucial to distinguish the role of the iodide anion as a hydrogen bond acceptor from its potential role as a halogen bond acceptor. In this system, its interaction with the cyclohexanemethylammonium cation is dominated by its function as a hydrogen bond acceptor. nih.gov

Formation of Two-Dimensional (2D) Supramolecular Structures

There is a strong precedent for organic ammonium halides to form well-ordered two-dimensional (2D) layered structures. nih.govrsc.org These architectures are typically composed of inorganic-style sheets of ammonium cations and halide anions linked by a dense network of hydrogen bonds. The organic substituents extend from these sheets, forming organic layers that mediate the interaction between the inorganic sheets. nih.gov

It is highly probable that this compound self-assembles into similar 2D supramolecular structures. The N-H···I hydrogen bonds would link the cyclohexanemethylammonium cations and iodide anions into a planar or corrugated sheet. The bulky, hydrophobic cyclohexyl groups would then pack between these sheets, likely driven by van der Waals forces. The formation of such 2D networks can be influenced by factors like pH, as the protonation state of the amine is critical for forming the requisite hydrogen bonds. nih.gov Graphene oxide, a 2D nanomaterial, has been shown to interact with polymer chains through hydrogen bonding and other supramolecular forces to create compact, crosslinked architectures. mdpi.com

Self-Assembly Processes and Aggregation Behavior

The formation of ordered supramolecular structures from individual this compound units is a classic example of a self-assembly process. This process is driven by the spontaneous organization of molecules into a thermodynamically stable arrangement through specific, non-covalent interactions. The primary driving forces are the strong electrostatic attraction between the positively charged ammonium cation and the negatively charged iodide anion, complemented by the network of directional N-H···I hydrogen bonds.

The aggregation behavior is also influenced by the dual nature of the cation. The ammonium head is polar and hydrophilic, while the cyclohexyl tail is non-polar and hydrophobic. In solution, this amphiphilic character could lead to the formation of micelles or other aggregates, depending on the solvent. In the solid state, this duality drives the segregation into the hydrogen-bonded inorganic-like layers and the van der Waals-packed organic layers, leading to the formation of the 2D structures previously discussed. nih.govrsc.org

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. The following chromatographic methods are applicable to the analysis of Cyclohexanemethylamine (B146465) Hydroiodide, primarily by analyzing its active component, Cyclohexanemethylamine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. While specific HPLC methods for Cyclohexanemethylamine Hydroiodide are not extensively documented in publicly available literature, methods for structurally similar compounds suggest its applicability. For instance, a reverse-phase HPLC method has been developed for the analysis of (Cyclohexylmethyl)cyclohexylamine. sielc.com This suggests that a similar approach could be adapted for Cyclohexanemethylamine.

A potential HPLC method for Cyclohexanemethylamine would likely involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The pH of the mobile phase would be a critical parameter to control the ionization and retention of the amine. Detection could be achieved using a UV detector if the molecule is derivatized with a UV-absorbing tag, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Table 1: Postulated HPLC Parameters for Cyclohexanemethylamine Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometry (MS) or ELSD |

| Injection Volume | 10 µL |

This table is a hypothetical representation based on methods for similar compounds and general HPLC principles.

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. Cyclohexanemethylamine, being a relatively volatile amine, is well-suited for GC analysis. Purity analysis of commercially available Cyclohexanemethylamine is often performed using GC, with one supplier specifying a purity of over 98.0% as determined by this method.

The analysis would typically involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds like Cyclohexanemethylamine.

The National Institute of Standards and Technology (NIST) has published GC-MS data for Cyclohexanemethylamine, which includes the mass spectrum obtained by electron ionization. nih.govnist.gov

Table 2: Typical Gas Chromatography Parameters for Cyclohexanemethylamine Analysis

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table represents typical parameters and may require optimization for specific applications.

Ion Chromatography (IC)

Ion Chromatography (IC) is a technique used for the separation and analysis of ions and polar molecules. Given that Cyclohexanemethylamine is a primary amine, it can be protonated to form a cation, making it suitable for cation-exchange chromatography. A study on the determination of cyclohexylamine (B46788) in aqueous solutions using ion chromatography demonstrates the feasibility of this technique for related compounds. osti.gov

In a typical IC setup for Cyclohexanemethylamine, a cation-exchange column would be used to retain the protonated amine. The mobile phase, or eluent, would be an acidic buffer solution, and its ionic strength would be adjusted to control the elution of the analyte. Suppressed conductivity detection is a common and sensitive method for detecting the eluted ions.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for identifying unknown compounds, quantifying known compounds, and elucidating the structure of molecules.

When coupled with a chromatographic separation method like GC or HPLC, MS provides a high degree of selectivity and sensitivity. The mass spectrum of a compound is a fingerprint that can be used for its definitive identification. The NIST WebBook contains a reference mass spectrum for Cyclohexanemethylamine obtained by electron ionization. nist.gov The fragmentation pattern is characteristic of primary amines and includes a base peak at m/z 30, corresponding to the [CH2NH2]+ fragment resulting from alpha-cleavage.

Table 3: Key Mass Spectral Fragments for Cyclohexanemethylamine (Electron Ionization)

| m/z | Proposed Fragment | Relative Intensity |

| 113 | [M]+ (Molecular Ion) | Low |

| 98 | [M-NH3]+ | Moderate |

| 82 | [C6H10]+ | Moderate |

| 55 | [C4H7]+ | High |

| 30 | [CH2NH2]+ | 100% (Base Peak) |

Data derived from the NIST Mass Spectrometry Data Center. nist.gov

Chemical Ionization Mass Spectrometry (CIMS)

Aerosol Time-of-Flight Mass Spectrometry (ATOFMS)

Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) is a real-time analytical technique used to determine the size and chemical composition of individual aerosol particles. While not a primary technique for the routine analysis of a pure compound like this compound, it is highly relevant for studying the atmospheric chemistry of amines. Studies have used ATOFMS to characterize aerosol particles formed from the reactions of various alkylamines in the atmosphere. nih.govacs.org If Cyclohexanemethylamine were present in the environment and participated in aerosol formation, ATOFMS could be a valuable tool for its detection and characterization in the particle phase.

Spectroscopic Analytical Methods

Spectroscopic techniques are instrumental in elucidating the molecular structure and confirming the identity of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

In amine hydrohalides, the vibrations associated with the ammonium (B1175870) group (R-CH₂-NH₃⁺) are of particular diagnostic importance. The formation of the hydroiodide salt from cyclohexanemethylamine results in the appearance of strong, broad absorption bands in the region of 3200-2800 cm⁻¹, which are characteristic of the N⁺-H stretching vibrations. These bands are often complex due to hydrogen bonding between the ammonium cation and the iodide anion (N⁺-H···I⁻).

Studies on related amine hydrohalides have shown that the position and shape of these N⁺-H stretching bands are sensitive to the nature of the halide ion. cdnsciencepub.comresearchgate.net For hydroiodides, the hydrogen bonding is generally weaker compared to hydrochlorides and hydrobromides, which influences the frequency of these vibrations. cdnsciencepub.com A bathochromic (lower frequency) shift is typically observed for the N⁺-H stretching bands as the halide changes from chloride to iodide. cdnsciencepub.com

Other key absorptions in the FT-IR spectrum of this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane (B81311) ring and the methylene (B1212753) group (CH₂) are observed in the 3000-2850 cm⁻¹ region.

N⁺-H Bending: The scissoring (bending) vibrations of the -NH₃⁺ group typically appear in the 1600-1500 cm⁻¹ range. For primary amine hydrohalides, two bands are often observed near 1600 cm⁻¹ and 1510 cm⁻¹. cdnsciencepub.com

C-H Bending: Bending vibrations for the CH₂ groups of the cyclohexane ring are found around 1450 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous compounds.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretching | 3200 - 2800 | Strong, Broad |

| C-H Stretching (aliphatic) | 3000 - 2850 | Strong |

| N⁺-H Bending | 1600 - 1500 | Medium |

| C-H Bending | ~1450 | Medium |

| C-N Stretching | 1250 - 1020 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

Electrochemical Analytical Methods (e.g., Electrochemical Impedance Spectroscopy, EIS)

Electrochemical methods can be employed to study the redox behavior and interfacial properties of this compound. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) offer insights into the compound's behavior at an electrode-electrolyte interface.

The electrochemical oxidation of amines typically involves the removal of an electron from the nitrogen atom to form an amine radical cation. nih.gov The potential at which this oxidation occurs can be determined using cyclic voltammetry. For this compound, the oxidation of the amine moiety and potentially the iodide anion would be the primary electrochemical processes observed.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical systems. In the context of this compound, EIS could be used to study its adsorption behavior on an electrode surface or its effect on corrosion processes. The experiment involves applying a small amplitude AC potential over a range of frequencies and measuring the resulting current.

The data is often presented as a Nyquist plot, which can be modeled using an equivalent electrical circuit to determine parameters such as:

Solution Resistance (R_s): The resistance of the electrolyte.

Charge Transfer Resistance (R_ct): Related to the kinetics of the electrochemical reactions at the electrode surface. An increase in R_ct often indicates the formation of an insulating layer, such as an adsorbed film of the compound, which can inhibit corrosion. researchgate.net

Double-Layer Capacitance (C_dl): Relates to the charge separation at the electrode-electrolyte interface. Changes in C_dl can indicate the adsorption or desorption of species on the electrode surface.

By analyzing these parameters, EIS can provide quantitative information about the interaction of this compound with a conductive surface.

Applications in Advanced Materials Science and Chemical Synthesis

Organic-Inorganic Hybrid Materials and Perovskite Precursors

The use of cyclohexanemethylamine (B146465) derivatives is notable in the development of organic-inorganic hybrid materials, particularly in the burgeoning field of perovskite-based optoelectronics.

Cyclohexanemethylamine hydroiodide, also known as cyclohexylmethylammonium iodide (CHMAI), serves as a crucial organic onium salt precursor in the fabrication of perovskite solar cells. greatcellsolarmaterials.com It is particularly employed as a large organic spacer cation in the formation of two-dimensional (2D) Ruddlesden-Popper perovskites (RPPs). researchgate.net

In a study, a series of 2D perovskites with the general formula (CMA)₂(MA)n⁻₁PbnI₃n₊₁ (where CMA is cyclohexanemethylamine, and MA is methylammonium) were synthesized. researchgate.net These materials demonstrated a high degree of self-assembly, enabling the production of high-quality films via a one-step spin-coating method in ambient air, which simplifies the manufacturing process. researchgate.net The bandgap of these materials can be tuned by varying the number of inorganic layers (n), ranging from 2.36 eV for n=1 to 1.52 eV for the 3D equivalent (n=∞). researchgate.net Solar cells fabricated using the (CMA)₂(MA)₃Pb₄I₁₃ (n=4) composition achieved a power conversion efficiency of 10.66%. researchgate.net

Table 1: Performance of a (CMA)₂(MA)₃Pb₄I₁₃ (n=4) Perovskite Solar Cell

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 10.66% |

| Open-Circuit Voltage (V_oc) | 1.00 V |

| Short-Circuit Current Density (J_sc) | 16.99 mA/cm² |

Data sourced from a study on 2D cyclohexane (B81311) methylamine (B109427) based perovskites. researchgate.net

The incorporation of bulky organic cations like cyclohexylmethylammonium is a key strategy for interface and surface passivation in optoelectronic devices. mdpi.comnih.gov While not always directly applied as a separate passivation layer, its role as a spacer cation in 2D perovskites inherently serves a passivation function. These bulky cations can effectively passivate defects at the perovskite surface and grain boundaries, which are common sources of non-radiative recombination and device degradation. mdpi.com

The use of cyclohexanemethylamine-based 2D perovskites has been shown to significantly enhance the long-term stability of solar cells. Unencapsulated devices retained nearly 95% of their initial efficiency after 1500 hours of exposure to ambient conditions with 60% relative humidity. researchgate.net This superior stability is a direct consequence of the moisture-resistant nature of the 2D perovskite structure, where the hydrophobic cyclohexanemethylamine cations shield the more delicate inorganic lead-halide layers from environmental degradation. researchgate.net

Coordination Chemistry and Metal Complex Formation

The primary amine group in cyclohexanemethylamine makes it an excellent ligand for coordinating with metal ions, leading to the formation of diverse and functional metal complexes.

Cyclohexanemethylamine is a valuable primary amine for the synthesis of Schiff base ligands. sigmaaldrich.com Schiff bases, characterized by the azomethine (>C=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netbibliomed.orgdntb.gov.ua These ligands are adept at forming stable complexes with a wide array of metal ions. researchgate.netmdpi.com

Specifically, cyclohexanemethylamine has been used to synthesize the Schiff base ligand 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol. This particular ligand reacts with zinc(II) ions to form hexanuclear zinc(II) complexes, demonstrating the utility of the cyclohexanemethylamine moiety in constructing multinuclear metal-organic architectures. sigmaaldrich.com The general process for synthesizing such complexes involves the initial formation of the Schiff base ligand, followed by its reaction with a suitable metal salt in a solvent. mdpi.comjocpr.com

Adamantane-type clusters are cage-like structures with a core arrangement of atoms resembling the adamantane (B196018) molecule. nih.govresearchgate.netrsc.org These clusters are of great interest due to their unique compositions and potential applications in materials science. nih.govrsc.org

Research in this area has shown the successful incorporation of cyclohexanemethylamine as a ligand in the formation of adamantane-type copper clusters. A specific example is the compound [μ₄-O{Cu(cyclohexanemethylamine)}₄Cl₆]·1,5[Cu(cyclohexanemethylamine)₂Cl₂], which was synthesized by reacting CuCl₂·2H₂O with cyclohexanemethylamine in methanol. rsc.org In this structure, the cyclohexanemethylamine ligands coordinate to the copper atoms, which, along with oxygen and chlorine atoms, form the adamantane-like core. rsc.org The ability of the cyclohexanemethylamine ligand to support such complex, polynuclear cage architectures highlights its importance in the field of coordination chemistry and the design of novel inorganic clusters. rsc.orgnih.gov

Development of Specialty Chemicals and Intermediates

Beyond its use in advanced materials, cyclohexanemethylamine serves as a fundamental building block in the synthesis of various specialty chemicals and organic intermediates. sigmaaldrich.comontosight.ai Its chemical structure, combining a cyclohexane ring with a reactive primary amine group, makes it a versatile precursor. nih.govthermofisher.com

It is utilized as an intermediate in the chemical industry for producing other materials and has been explored for synthesizing pharmaceutical compounds. ontosight.ai A specific application includes its use in the synthesis of 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxyl carbamoylcarbazides, which are derived from nonsteroidal anti-inflammatory drugs. sigmaaldrich.com These applications underscore the role of cyclohexanemethylamine as a key intermediate in creating more complex molecules with specific functionalities.

Catalytic Applications in Organic Transformations

The parent compound, cyclohexanemethylamine, is utilized in the synthesis of ligands for metal complexes, which in turn can act as catalysts. For instance, it is a precursor for Schiff's base ligands that form complexes with metals like zinc. sigmaaldrich.com However, this represents an indirect application, where cyclohexanemethylamine is a building block for a catalyst rather than being the catalyst itself.

The broader class of organic ammonium (B1175870) salts has established roles in catalysis. For example, quaternary ammonium iodides are well-known phase transfer catalysts, facilitating reactions between reactants in different phases (e.g., an aqueous and an organic phase). They function by exchanging anions with the inorganic reactant and transporting it into the organic phase where the reaction can occur.

Furthermore, some amine derivatives have been investigated for their potential in organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. These catalysts are often valued for their ability to provide high stereoselectivity in asymmetric synthesis.

Given the absence of direct research on the catalytic applications of this compound, this remains an open area for potential investigation. Future research could explore its efficacy as a phase transfer catalyst, a cocatalyst, or in reactions where the iodide counter-ion could play a beneficial role.

Table of Research Findings on Related Compound Applications

Since no direct catalytic applications for this compound are documented, the following table presents information on the application of its parent amine in the synthesis of catalytic systems. This illustrates the type of role the molecular backbone of cyclohexanemethylamine plays in the broader field of catalysis.

| Precursor Compound | Application in Synthesis | Resulting System | Catalytic Relevance |

| Cyclohexanemethylamine | Synthesis of Schiff's base ligand (4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol) | Hexanuclear zinc(II) complexes | The resulting metal complex has potential catalytic applications, though not specified in the source. sigmaaldrich.com |

| Cyclohexanemethylamine | Synthesis of 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxyl carbamoylcarbazides | Nonsteroidal anti-inflammatory drug derivatives | This is a synthetic application, not a catalytic one. sigmaaldrich.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The synthesis of amines and their salts is a cornerstone of chemical manufacturing. While traditional methods for producing primary amines like cyclohexanemethylamine (B146465) exist, they often suffer from low atom economy and the use of hazardous reagents. rsc.org Future research will likely focus on developing more efficient and selective synthetic routes.

Modern catalytic methods are gaining significant interest due to their sustainability. rsc.org Promising areas for the synthesis of cyclohexanemethylamine, the precursor to the hydroiodide salt, include:

'Hydrogen Borrowing' Amination: This approach uses alcohols as starting materials, which can often be derived from biomass, making them attractive for sustainable processes. rsc.org

Reductive Amination: The reaction of aldehydes and ketones with ammonia (B1221849) followed by reduction is a powerful tool for amine synthesis. rsc.orgacs.org Research into new, greener catalytic systems for this transformation is ongoing. acs.org

Hydroamination: The direct addition of an amine N-H bond across a carbon-carbon double bond is a highly atom-economical method that continues to be an area of intensive research. rsc.org

Advanced Structural-Property Relationships

A detailed understanding of how the molecular structure of Cyclohexanemethylamine Hydroiodide dictates its physical and chemical properties is crucial for designing new materials. The compound consists of a cyclohexylmethylammonium cation and an iodide anion. Its properties are determined by the size, shape, and flexibility of the cyclohexyl group and the nature of the ammonium (B1175870) salt.

Current data provides a baseline for its physicochemical properties.

| Property | Cyclohexanemethylamine | This compound | Source |

|---|---|---|---|

| Molecular Formula | C₇H₁₅N | C H₁₆IN | nist.govnih.gov |

| Molecular Weight | 113.20 g/mol | 241.11 g/mol | nih.govnih.gov |

| Boiling Point | 159-161 °C | Not Available | sigmaaldrich.com |

| Density | 0.87 g/mL at 25 °C | Not Available | sigmaaldrich.com |

| IUPAC Name | cyclohexylmethanamine | cyclohexylmethanamine;hydroiodide | nih.govnih.gov |

Future research will focus on creating a more detailed picture of structure-property relationships. This involves synthesizing derivatives with modified cyclohexyl rings or different halide anions and systematically studying how these changes affect properties like solubility, thermal stability, and crystal packing. This knowledge is particularly relevant for its application in materials science, such as in the formation of perovskite structures for solar cells, where the organic cation's geometry plays a critical role. tcichemicals.com

Integration with Machine Learning and AI in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization. sciencedaily.comyoutube.com For a compound like this compound, AI can be applied in several ways:

De Novo Design: Generative AI models can design novel molecules with desired properties from the ground up. nih.govchemrxiv.org These tools could suggest new derivatives of cyclohexanemethylamine with enhanced performance for specific applications. digitellinc.com

Synthesis Optimization: AI can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing a target molecule, reducing the need for time-consuming trial-and-error experiments. technologynetworks.com This could be used to refine the synthetic pathways for this compound.

Property Prediction: Machine learning algorithms can be trained to predict the physical, chemical, and even toxicological properties of molecules. nih.govananikovlab.ru An AI-guided framework has already been developed to screen the toxicity of amines used in perovskite synthesis, which could be used to identify safer alternatives. nih.gov

Accelerated Discovery: Autonomous synthesis robots, guided by AI, can independently carry out experiments, analyze the results, and decide on the next steps, significantly speeding up the process of chemical discovery. sciencedaily.comnih.gov

Sustainable and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding chemical research and industrial processes, aiming to reduce environmental impact and enhance safety. nih.gov Future work on this compound will incorporate these principles.

Key areas for innovation include:

Renewable Feedstocks: Developing synthetic routes that start from biomass-derived precursors instead of fossil fuels is a major goal of green chemistry. rsc.orgrsc.org

Catalytic Efficiency: Shifting from stoichiometric reagents to highly efficient catalytic methods minimizes waste and improves atom economy. sciencedaily.com

Green Solvents: Research into using environmentally benign solvents, such as water or bio-derived alcohols, is critical for reducing the environmental footprint of chemical synthesis. csic.es

Circular Economy Approaches: Designing processes where byproducts are not treated as waste but as valuable materials for other reactions is a key target. csic.es For instance, processes that produce green hydrogen as a byproduct are highly desirable. csic.es

By applying these green chemistry principles, the synthesis and application of this compound can become more sustainable and economically viable. nih.gov

Expanding Applications in Emerging Technologies

While specific applications of this compound are still emerging, its structural motifs suggest potential in several high-tech areas. A notable current application is in the field of materials science.

Perovskite Solar Cells: The compound is used as an organic onium salt, a precursor for organic-inorganic hybrid perovskite materials. tcichemicals.com The cyclohexylmethylammonium cation acts as a spacer in the perovskite crystal lattice, influencing the material's stability and optoelectronic properties.

Future research could explore its utility in other areas where organic ammonium halides are used:

Optoelectronics: Beyond solar cells, related perovskite materials are being investigated for use in LEDs, photodetectors, and other electronic devices.

Catalysis: Quaternary ammonium salts can function as phase-transfer catalysts, facilitating reactions between substances in different phases (e.g., an aqueous phase and an organic phase).

Functional Materials Synthesis: It can serve as a building block or templating agent for creating more complex functional materials, leveraging the specific size and chemical nature of its cation. sigmaaldrich.comsigmaaldrich.com

The exploration of these and other applications will be a key driver of future research into this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclohexanemethylamine Hydroiodide with high purity for photovoltaic applications?

- Methodological Answer : this compound (CAS RN: 2153504-15-3) is typically synthesized by reacting cyclohexanemethylamine with hydroiodic acid (HI) under controlled stoichiometric conditions. Purification involves recrystallization from anhydrous ethanol or acetonitrile to achieve >99% purity. Elemental analysis (C, H, N) and ion chromatography (for iodide quantification) are critical for verifying stoichiometric consistency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm amine protonation and absence of unreacted starting materials.

- FT-IR to identify N–H stretching (2500–2700 cm⁻¹) and iodide counterion vibrations.

- Thermogravimetric analysis (TGA) to assess thermal stability and hygroscopicity, as hydroiodide salts are prone to moisture absorption .

Advanced Research Questions

Q. What role does this compound play in perovskite solar cell (PSC) performance, and how should its interactions be experimentally optimized?

- Methodological Answer : In PSCs, it acts as a surface passivator, reducing defect states at perovskite interfaces. To optimize:

- Device Fabrication : Incorporate 0.1–1.0 wt% into the perovskite precursor solution.

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge recombination resistance to quantify defect passivation efficacy.

- Transient Photovoltage Decay : Assess carrier lifetime improvements. Recent studies report a 5–10% enhancement in power conversion efficiency when used in methylammonium lead iodide (MAPbI₃) systems .

Q. How do environmental factors (humidity, temperature) influence the stability of this compound in solid-state applications?

- Methodological Answer : Conduct accelerated aging tests under controlled conditions:

- Humidity : Expose samples to 85% relative humidity (RH) at 25°C for 24–72 hours; monitor iodide leaching via ion chromatography.

- Temperature : Perform isothermal TGA at 100–150°C to evaluate decomposition pathways. Hydroiodide salts often exhibit decomposition above 120°C, releasing HI gas .

Q. What crystallographic data are available for this compound, and how can researchers address gaps in structural knowledge?

- Methodological Answer : No published crystal structures exist for this compound. Researchers should:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in anhydrous solvents (e.g., dichloromethane/ethanol mixtures).

- Reference Analogues : Use structural data from related hydroiodides (e.g., dabcoHI hydrate, COD entry 4500533) to predict hydrogen-bonding patterns and lattice parameters .

Q. How can contradictions in reported solubility profiles of this compound be resolved?

- Methodological Answer : Discrepancies may arise from varying hydration states or impurities. Standardize protocols:

- Solubility Testing : Use dynamic light scattering (DLS) in polar aprotic solvents (DMF, DMSO) under inert atmosphere.

- Karl Fischer Titration : Quantify residual water content, which significantly affects solubility .

Q. What strategies are recommended for assessing the toxicity profile of this compound in biological systems?

- Methodological Answer : While no direct toxicity data exist, adopt protocols from structurally similar compounds (e.g., 1,3-Dicyclohexyl-2-methyl-2-thiopseudourea Hydroiodide, LD₅₀ = 26 mg/kg in mice):

- In Vitro Assays : Use HEK293 or HepG2 cell lines to measure IC₅₀ values.

- Acute Toxicity Screening : Follow OECD Guideline 423 for oral or dermal exposure in rodent models .

Data Contradiction Analysis

- Example Issue : Conflicting reports on hygroscopicity in solar cell applications.

- Resolution : Cross-validate using complementary techniques:

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying RH levels.

- X-Ray Photoelectron Spectroscopy (XPS) : Detect surface iodide oxidation products after environmental stress testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.